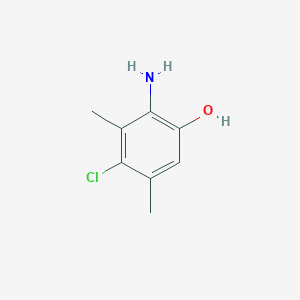

2-Amino-4-chloro-3,5-dimethylphenol

Description

Significance of Phenolic Compounds in Contemporary Organic and Materials Chemistry

Phenolic compounds are fundamental building blocks in organic chemistry, serving as precursors for a vast array of more complex molecules. wisdomlib.org Their reactivity, particularly towards electrophilic aromatic substitution, allows for the attachment of numerous functional groups to the aromatic ring. wikipedia.org This versatility makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, and polymers. acs.orgoregonstate.edu For instance, substituted phenols are essential starting materials for creating benzopyran derivatives and are key substructures in important biological polymers like lignin (B12514952) and synthetic polymers such as phenolic resins. wisdomlib.orgoregonstate.edu The specific nature and position of the substituents on the phenolic ring significantly dictate the properties and applications of the resulting molecules. acs.orgoregonstate.edu

Overview of Halogenated and Aminated Phenols in Synthetic Chemistry

The introduction of halogen and amino groups onto a phenol (B47542) ring creates subclasses of compounds with distinct and highly useful properties.

Halogenated Phenols are widely used as synthetic intermediates in the creation of value-added products, including pharmaceuticals and advanced materials. beilstein-journals.org The process of halogenation, attaching elements like chlorine or bromine to the phenol ring, is a critical step for developing these materials. beilstein-journals.org The presence of a halogen atom can alter the electronic environment of the phenol, influencing its acidity and reactivity in subsequent reactions. nih.gov For example, 4-chloro-3,5-dimethylphenol (B1207549) (PCMX), a structural relative of the title compound, is a well-known antimicrobial agent whose efficacy is tied to its phenolic nature and chlorine substituent. nih.govsprchemical.com The synthesis of halogenated phenols can be achieved through various methods, including the direct halogenation of phenols or the hydrolysis of halogenated anilines. google.comgoogle.com

Aminated Phenols , which contain one or more amino groups, are also crucial in chemical synthesis. The amino group, being electron-donating, can significantly impact the molecule's reactivity and potential for forming intermolecular bonds. Research into aminophenols has shown their capacity to form larger, supramolecular structures with interesting properties. For example, studies on 2-amino-4,5-dimethylphenol (B189449) have indicated that it can interact with other aminophenols to form cytotoxic complexes, suggesting potential applications in the development of new therapeutic agents.

Research Trajectories of 2-Amino-4-chloro-3,5-dimethylphenol

This compound is a polysubstituted phenol that combines the features of both halogenated and aminated phenols. Its unique structure, featuring an amino group, a chlorine atom, and two methyl groups on the phenol core, makes it a compound of interest for specialized research applications.

Currently, the primary role of this compound is as a specialized research chemical and an intermediate in organic synthesis. nih.govchemicalbook.com Its structural complexity allows for a range of chemical transformations. The phenolic hydroxyl group can be oxidized, the amino group can undergo various reactions, and the chlorine atom can be replaced through nucleophilic substitution. The methyl groups provide steric hindrance, which can help in directing reactions to specific sites and reducing unwanted side products.

One documented application highlighting its research trajectory is its use as a precursor in the synthesis of novel azo dyes. A study detailed the synthesis and characterization of a new azo dye derived from 2-Amino-6-ethoxybenzothiazole and 4-Chloro-3,5-dimethylphenol, indicating the utility of related chlorophenols in creating pigments. sigmaaldrich.com While direct and extensive research on this compound is not widely published, its availability as a research compound suggests its ongoing evaluation in synthetic chemistry for creating new molecules with potentially valuable properties. scbt.com

Table 1: Chemical Properties of this compound and its Hydrochloride Salt This table is interactive. You can sort and filter the data.

| Property | This compound | This compound hydrochloride |

|---|---|---|

| CAS Number | 5428-46-6 chemicalbook.com | 1052530-87-6 chemsrc.com |

| Molecular Formula | C₈H₁₀ClNO nih.gov | C₈H₁₁Cl₂NO scbt.com |

| Molecular Weight | 171.62 g/mol | 208.08 g/mol |

| IUPAC Name | This compound nih.gov | This compound;hydrochloride |

| Synonyms | Phenol, 2-amino-4-chloro-3,5-dimethyl- chemicalbook.com | Not specified |

| Solubility | Data not available | Highly soluble in aqueous solutions |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-chloro-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-4-3-6(11)8(10)5(2)7(4)9/h3,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAZQRPNNZAYIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279516 | |

| Record name | 2-amino-4-chloro-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5428-46-6 | |

| Record name | NSC12968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4-chloro-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 4 Chloro 3,5 Dimethylphenol

Established Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-3,5-dimethylphenol is most effectively achieved through a well-designed multistep pathway, as direct functionalization methods are generally not feasible for achieving the required substitution pattern in a single step.

Multistep Synthetic Pathways

A logical and commonly employed strategy for the synthesis of this compound begins with a commercially available precursor, 3,5-dimethylphenol. The synthetic route involves a sequence of electrophilic aromatic substitution reactions followed by a reduction step. The key steps are:

Nitration of 3,5-dimethylphenol: The initial step involves the introduction of a nitro group onto the aromatic ring of 3,5-dimethylphenol. The hydroxyl and methyl groups are ortho-, para-directing activators. To achieve the desired 2-nitro-3,5-dimethylphenol intermediate, careful selection of nitrating agents and reaction conditions is crucial to favor ortho-substitution.

Chlorination of 2-nitro-3,5-dimethylphenol: The subsequent step is the chlorination of the nitrated intermediate. The nitro group is a deactivating meta-director, while the hydroxyl and methyl groups are activating ortho-, para-directors. The combined directing effects guide the chlorine atom to the 4-position.

Reduction of 4-chloro-2-nitro-3,5-dimethylphenol: The final step is the reduction of the nitro group to an amino group to yield the target compound. This transformation must be selective to avoid the reduction of the chloro substituent.

Detailed Research Findings for Multistep Synthesis:

| Step | Reaction | Reagents and Conditions | Observations |

| 1 | Nitration | Starting Material: 3,5-dimethylphenolReagent: Nitric acid in acetic acid or a mixture of nitric acid and sulfuric acid at low temperatures.Alternative: Metal nitrates (e.g., Cu(NO₃)₂, Fe(NO₃)₃) in an organic solvent. | The hydroxyl group is a strong activating group, directing the nitro group to the ortho and para positions. Careful control of temperature and reagent stoichiometry is necessary to favor mono-nitration at the 2-position. |

| 2 | Chlorination | Starting Material: 2-nitro-3,5-dimethylphenolReagent: Sulfuryl chloride (SO₂Cl₂) in an inert solvent, often with a Lewis acid or a sulfur-containing catalyst. cardiff.ac.uk | The strong directing effect of the hydroxyl group and the methyl groups, coupled with the meta-directing nature of the nitro group, favors chlorination at the 4-position. The use of catalysts can enhance the regioselectivity. cardiff.ac.uk |

| 3 | Reduction | Starting Material: 4-chloro-2-nitro-3,5-dimethylphenolReagent: Catalytic hydrogenation (e.g., H₂ gas with Pd/C, PtO₂) or metal-acid reduction (e.g., Sn/HCl, Fe/HCl). | This is a standard transformation. Catalytic hydrogenation is often preferred due to milder conditions and cleaner reaction profiles. The chloro group is generally stable under these conditions. |

Advanced Synthetic Strategies and Innovations

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. These principles are being applied to the synthesis of complex molecules like this compound.

Catalytic Approaches in Synthesis

Catalytic methods can offer significant advantages in terms of reaction rates, selectivity, and reduced waste generation.

Catalytic Nitration: The use of solid acid catalysts, such as zeolites or supported metal nitrates, can enhance the regioselectivity of the nitration of phenols. rsc.org These catalysts can provide a shape-selective environment, favoring the formation of the ortho-nitro isomer over the para-isomer. rsc.org

Catalytic Chlorination: The chlorination of phenols and their derivatives can be catalyzed by various Lewis acids or sulfur-containing compounds when using reagents like sulfuryl chloride. cardiff.ac.uk These catalysts can increase the electrophilicity of the chlorinating agent and influence the regiochemical outcome of the reaction. cardiff.ac.uk

Catalytic Reduction: The reduction of the nitro group is a prime area for catalytic innovation. Catalytic transfer hydrogenation, using a hydrogen donor like formic acid or hydrazine in the presence of a catalyst (e.g., Pd/C or Raney Nickel), offers a safer and often more selective alternative to using high-pressure hydrogen gas. Nanoparticle catalysts are also being explored for their high activity in the reduction of nitroarenes.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis.

Atom Economy: The multistep synthesis can be optimized to maximize the incorporation of atoms from the reactants into the final product.

Use of Safer Solvents and Reagents: Research focuses on replacing hazardous solvents and reagents. For instance, using solid-supported reagents or carrying out reactions in greener solvents like ionic liquids or supercritical fluids.

Energy Efficiency: Employing catalytic methods can lower the activation energy of reactions, allowing them to proceed at lower temperatures and reducing energy consumption.

Waste Reduction: Developing reactions with high selectivity and yield minimizes the formation of byproducts and reduces waste. Catalytic processes are particularly beneficial as the catalyst can often be recovered and reused. rsc.org

Innovations in Greener Synthesis:

| Step | Green Chemistry Innovation | Reagents and Conditions | Benefits |

| Nitration | Solid Acid Catalysis | 3,5-dimethylphenol with nitric acid over a zeolite catalyst. rsc.org | Improved regioselectivity, catalyst recyclability, and reduced acidic waste. rsc.org |

| Chlorination | Alternative Chlorinating Agents | Use of N-chlorosuccinimide (NCS) in place of more hazardous reagents. | Milder reaction conditions and easier handling. |

| Reduction | Catalytic Transfer Hydrogenation | 4-chloro-2-nitro-3,5-dimethylphenol with a hydrogen donor (e.g., ammonium formate) and a catalyst (e.g., Pd/C). | Avoids the use of high-pressure hydrogen gas and often provides high chemoselectivity. |

Reactivity and Derivatization of 2 Amino 4 Chloro 3,5 Dimethylphenol

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 2-Amino-4-chloro-3,5-dimethylphenol is activated towards electrophilic aromatic substitution by the strong electron-donating effects of the amino and hydroxyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. However, in this specific molecule, the potential sites for substitution are sterically hindered by the existing substituents.

The amino and hydroxyl groups are ortho, para-directing and activating. The chloro group is ortho, para-directing but deactivating. The methyl groups are weakly activating and ortho, para-directing. The cumulative effect of these groups makes the vacant position 6 the most likely site for electrophilic attack, as it is ortho to the powerful activating amino group and para to the hydroxyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions on this compound would need to be carefully controlled to avoid side reactions, such as oxidation of the phenol (B47542) and amino groups.

Nucleophilic Reactions Involving Amino and Hydroxyl Groups

The amino and hydroxyl groups of this compound are nucleophilic and can participate in a variety of reactions.

The amino group can undergo acylation, alkylation, and diazotization. For instance, chemoselective acetylation of aminophenols can be achieved using lipase (B570770) as a catalyst, which could potentially lead to the selective acylation of the amino group in the presence of the hydroxyl group. acs.org

The hydroxyl group can be converted into an ether or an ester. The phenoxide ion, formed by deprotonation of the hydroxyl group, is a strong nucleophile and can react with alkyl halides to form ethers. Esterification can be achieved by reacting the phenol with an acyl chloride or an acid anhydride.

The phenol group can also be oxidized to form quinones. The aerobic oxidation of 2-aminophenol, for example, can be catalyzed by copper(II) complexes to yield 2-aminophenoxazine-3-one, mimicking the function of the enzyme phenoxazinone synthase. rsc.org

Halogenation and Dehalogenation Studies

Halogenation: Further halogenation of this compound would likely occur at the vacant position 6 on the aromatic ring, directed by the activating amino and hydroxyl groups. The synthesis of the related compound, 4-chloro-3,5-dimethylphenol (B1207549), can be achieved by the chlorination of 3,5-xylenol using sulfuryl chloride as a chlorinating agent in the presence of a co-catalyst like benzyl (B1604629) thiophenol and aluminum chloride. google.com A similar approach could potentially be adapted for the further halogenation of this compound, though the presence of the amino group would require careful consideration of reaction conditions to prevent undesired side reactions. Another method for the synthesis of 4-chloro-3,5-dimethylphenol involves an oxychlorination reaction using a cupric salt as a catalyst in the presence of a chlorinating agent and an oxidizing agent. google.com

Dehalogenation: The chloro substituent on the aromatic ring can be removed through dehalogenation reactions. Reductive dehalogenation is a common method for the removal of halogens from aromatic rings. This can be particularly relevant in the context of environmental remediation of chlorinated phenolic compounds.

Functional Group Interconversions and Transformations

The amino and hydroxyl groups of this compound can be interconverted or transformed into other functional groups.

The amino group can be converted to a hydroxyl group via diazotization followed by hydrolysis. This would yield 4-chloro-3,5-dimethyl-1,2-benzenediol. Conversely, a hydroxyl group can be converted to an amino group, although this is a more complex transformation.

The hydrochloride salt of this compound is a common derivative. bldpharm.comchemsrc.com The formation of the hydrochloride salt increases the aqueous solubility of the compound. This is achieved by reacting the basic amino group with hydrochloric acid.

Comparative Reactivity Analysis with Analogous Compounds

The reactivity of this compound can be better understood by comparing it with its structural analogs.

| Compound | Key Differences from this compound | Expected Reactivity Differences |

| 4-Chloro-3,5-dimethylphenol | Lacks the amino group. | Less activated towards electrophilic aromatic substitution. The hydroxyl group is the primary directing group. Lacks the nucleophilic reactivity associated with the amino group. |

| 2-Amino-3,5-dimethylphenol | Lacks the chloro substituent. | The aromatic ring is more activated towards electrophilic substitution due to the absence of the deactivating chloro group. The absence of the chloro group will also affect the acidity of the phenolic proton and the basicity of the amino group. |

| 2-Aminophenol | Lacks the chloro and methyl substituents. | Less sterically hindered, potentially leading to different regioselectivity in substitution reactions. The electronic effects of the methyl groups are absent, which will influence the overall reactivity. |

The presence of the electron-donating amino group in this compound makes the aromatic ring more nucleophilic compared to 4-Chloro-3,5-dimethylphenol. Conversely, the electron-withdrawing nature of the chlorine atom in this compound decreases the electron density of the aromatic ring compared to 2-Amino-3,5-dimethylphenol. These electronic effects, combined with the steric hindrance provided by the methyl groups, dictate the unique reactivity of this compound.

Applications in Advanced Organic Synthesis

2-Amino-4-chloro-3,5-dimethylphenol as a Synthetic Building Block

This compound serves as a foundational component in multi-step synthetic pathways due to its array of functional groups that can be selectively targeted.

This compound is utilized in chemistry as a building block for the synthesis of more complex organic molecules. Its substituted phenolic structure provides a ready-made scaffold that chemists can modify and elaborate upon. The presence of reactive sites—the amino and hydroxyl groups—allows for the sequential addition of other molecular fragments, leading to the construction of intricate molecules from a relatively simple starting material. nih.gov The strategic placement of the chloro and methyl groups also influences the reactivity and orientation of subsequent chemical transformations, guiding the synthesis toward a desired complex target.

The functional groups on this compound make it a suitable precursor for the synthesis of various heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are central to medicinal chemistry.

Formation of Oxygen Heterocycles: The phenolic hydroxyl group can participate in cyclization reactions to form oxygen-containing heterocycles like chromenes. nih.gov

Formation of Nitrogen and Sulfur Heterocycles: The amino group is a key nucleophile in reactions that form nitrogen-containing rings. For instance, it can be used to build heterocyclic systems such as quinazolinones, benzodiazepines, and thiazoles. nih.govnih.gov The synthesis of thiazoles, for example, often involves the reaction of an alpha-haloketone with a thioamide, and amino-functionalized precursors can be integral to forming the final substituted structure. nih.gov

The following table summarizes the potential of its functional groups in synthesis:

| Functional Group | Type of Reaction | Potential Product Class |

| Amino Group (-NH2) | Condensation, Cyclization | Quinazolinones, Benzodiazepines, Thiazoles |

| Phenol (B47542) Group (-OH) | Etherification, Cyclization | Chromenes, Substituted Ethers |

Development of Conjugates and Bioconjugates

Conjugation, the process of linking two or more molecules, is a powerful strategy in medicinal chemistry and materials science. This compound is a candidate for creating such hybrid molecules.

The conjugation of small bioactive molecules to amino acids or peptides is a successful method for developing new leads with enhanced properties like stability, solubility, and cell permeability. nih.gov The primary amino group of this compound provides a reactive handle for covalent attachment to amino acids and peptides. mdpi.comnih.gov This can be achieved through the formation of a stable amide bond. Such bioconjugates merge the properties of the phenolic compound with the biological recognition and function of the peptide, a strategy used to create novel therapeutics. nih.govmdpi.com

Macrocycles are large ring-shaped molecules that are crucial in coordination chemistry as ligands for metal ions. New synthetic methods have been developed for the preparation of macrocyclic amido-N donor ligands which can be complexed with transition metals to form robust chelate complexes. google.com These syntheses often involve the coupling of a diamine component. google.com The amino group of this compound allows it to be incorporated as a structural element into the backbone of these large ring systems. Once formed, these macrocyclic ligands can bind strongly to metal ions, creating stable metal chelates with potential applications in catalysis and diagnostics. google.com

Utilization in Dye and Pigment Chemistry

Substituted aminophenols have a long history of use in the creation of colorants. This compound is utilized in the industrial production of dyes and pigments. The key to its utility lies in the reactivity of its primary aromatic amino group.

This amino group can undergo a diazotization reaction when treated with nitrous acid, converting it into a highly reactive diazonium salt. This intermediate can then be coupled with other electron-rich aromatic compounds (couplers) to form azo dyes. Azo dyes are a large and important class of colorants known for their intense colors and versatility. The final color and properties of the dye are determined by the specific structures of both the diazotized aminophenol and the coupling partner.

A structurally similar compound, 2-amino-4-chlorophenol (B47367), is classified as C.I. Oxidation Base 18 and C.I. 76525, indicating its established use in the formulation of hair dyes. nih.gov This highlights the general utility of chloro-substituted aminophenols in dye chemistry.

Synthesis of Azo Dyes and Related Chromophores

Azo dyes, characterized by the functional group -N=N-, represent a major class of synthetic colorants. The synthesis of these dyes often involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate. This compound can serve as the coupling component in this two-step process.

The general procedure for synthesizing azo dyes involves the diazotization of a primary aromatic amine under acidic conditions to form a diazonium salt. This salt is then coupled with a nucleophilic aromatic compound, such as this compound. The specific amine used for diazotization and the coupling partner determine the final color and properties of the dye. For instance, new azo dyes have been synthesized using this compound as a key intermediate. sigmaaldrich.com The traditional diazotization-coupling strategy is a common method for producing these dyes. researchgate.net

The synthesis of disperse azo dyes, which are used for coloring synthetic fibers, often employs various combinations of amine bases and coupling agents. ijirset.com The choice of these components can significantly impact the resulting color and color strength of the dye. ijirset.com The synthesis of azo dyes derived from substituted 2-aminothiophenes and various aniline-based couplers also follows the traditional diazotization-coupling method. researchgate.net

| Starting Amine | Coupling Component | Resulting Dye Type | Key Reaction | Reference |

|---|---|---|---|---|

| Primary Aromatic Amine | This compound | Azo Dye | Diazotization and Coupling | sigmaaldrich.com |

| Substituted 2-Aminothiophenes | Aniline-based couplers | Heterocyclic Azo Dye | Diazotization and Coupling | researchgate.net |

| 4-Nitroaniline, 2-Aminophenol, 4-Chloroaniline, 3-Chloroaniline | 2,4-Dihydroxybenzophenone | Disperse Azo Dye | Diazotization and Coupling | ijirset.com |

Spectroscopic Properties of Derived Dyes

The spectroscopic properties of azo dyes derived from this compound and its analogs are crucial for understanding their color and potential applications. The absorption maxima (λmax) of these dyes, which determine their color, are influenced by the electronic nature of the substituents on the aromatic rings. scispace.com

For example, the spectral properties of azo dyes derived from 2-amino-1,3,4-thiadiazole-2-thiol show that the absorption maxima are dependent on the substituents in both the diazo and coupling components, with λmax values ranging from 351 to 777 nm in dimethylformamide (DMF). scispace.com The environment, such as the solvent, can also affect the spectroscopic properties, a phenomenon known as solvatochromism. researchgate.net

Infrared (IR) spectroscopy is another valuable tool for characterizing these dyes. The IR spectra of azo compounds typically show a characteristic absorption band for the -N=N- group. nih.gov For instance, in a study of novel azo derivatives, sharp signals attributed to the -N=N- group were observed between 1588 and 1609 cm⁻¹. nih.gov Other characteristic peaks include those for C-O and O-H stretching. nih.gov

| Dye Type | Spectroscopic Technique | Key Findings | Reference |

|---|---|---|---|

| Azo dyes from 2-amino-1,3,4-thiadiazole-2-thiol | UV-Vis Spectroscopy | Absorption maxima (λmax) vary from 351 to 777 nm in DMF, dependent on substituents. | scispace.com |

| Azo dyes from substituted 2-aminothiophenes | UV-Vis Spectroscopy | Exhibit solvatochromism. | researchgate.net |

| Novel Azo Derivatives | FTIR Spectroscopy | -N=N- stretch observed at 1588-1609 cm⁻¹. | nih.gov |

Ligand Design and Coordination Chemistry

The presence of both an amino and a hydroxyl group in this compound makes it an excellent candidate for the design of ligands for coordination chemistry. These ligands can form stable complexes with various metal ions, leading to materials with interesting catalytic and structural properties.

Chiral Ligand Synthesis and Complexation

Chiral ligands are essential in asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. Amino acids and their derivatives are readily available chiral starting materials for the synthesis of such ligands. mdpi.com These chiral ligands can then be complexed with transition metals to create catalysts for a wide range of organic transformations. mdpi.comgoogle.com For instance, chiral 1,2-amino alcohols, which are important scaffolds in drug candidates and chiral ligands, can be synthesized through methods involving arylglyoxals and auxiliaries. nih.gov

While direct synthesis of chiral ligands from this compound is not extensively detailed in the provided context, the principles of using amino-functionalized phenols are well-established. For example, Schiff bases, formed by the condensation of an amine with an aldehyde or ketone, are a common class of ligands in coordination chemistry. nih.gov A chiral amine or aldehyde can be used to introduce chirality into the resulting ligand. The synthesis of chiral Ni(II) complexes of Schiff bases derived from amino acids has been shown to be effective for the asymmetric synthesis of tailor-made amino acids. nih.gov

Metal-Ligand Interactions and Coordination Modes

The coordination of ligands derived from aminophenols to metal centers can occur through various modes, primarily involving the nitrogen of the amino group and the oxygen of the hydroxyl group. This chelation forms a stable ring structure with the metal ion.

For instance, Schiff base ligands derived from (2-amino-5-chlorophenyl)phenyl methanone (B1245722) have been shown to act as neutral bidentate N,O donors, chelating with metal ions in a 1:2 stoichiometry. nih.gov Similarly, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol acts as a bidentate ligand, coordinating to metal ions through the sulfur of the thiol group and the nitrogen of the amine group to form a five-membered chelate ring. nih.gov The geometry of the resulting metal complexes, such as tetrahedral or square planar, is determined by the metal ion and the ligand structure. nih.gov The versatility of aminopolyalcohol ligands in forming complexes with 3d and 4f metals highlights the diverse bonding modes possible, which are influenced by the ligand's form and the nature of the metal ions. nih.gov

No Publicly Available Computational Chemistry Studies Found for this compound

Despite a comprehensive search of scientific databases and scholarly articles, no specific computational chemistry or theoretical studies focusing on the compound this compound were identified. Therefore, it is not possible to provide a detailed article on its computational analysis based on existing research.

The requested article outline, which includes sections on quantum chemical calculations, reaction mechanism elucidation, Quantitative Structure-Reactivity Relationships (QSRR), and advanced predictive modeling, requires specific research data and findings that are not available in the public domain for this particular molecule.

Searches were conducted using the compound name, its synonyms, and its CAS number (5428-46-6) in conjunction with a variety of computational chemistry keywords. The search yielded general information about the compound's physical and chemical properties from chemical supplier databases. However, no peer-reviewed papers or dedicated studies detailing its molecular structure, electronic properties, reaction mechanisms, or predictive models through computational methods were found.

While the methodologies mentioned in the outline—such as Density Functional Theory (DFT) for quantum chemical calculations, computational modeling for reaction elucidation, and QSRR for predicting reactivity—are standard approaches in computational chemistry, their application to this compound has not been documented in accessible literature.

Consequently, the creation of an article with "thorough, informative, and scientifically accurate content," including data tables and detailed research findings as per the user's instructions, cannot be fulfilled at this time due to the absence of foundational research on this specific chemical compound.

Spectroscopic Characterization and Analytical Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Amino-4-chloro-3,5-dimethylphenol, a combination of one-dimensional and two-dimensional NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would feature a single singlet for the lone aromatic proton (H-6). The chemical shift of this proton is influenced by the surrounding electron-donating groups (-NH₂, -OH, -CH₃) and the electron-withdrawing chloro group. Additionally, signals for the two methyl groups, the amine protons, and the hydroxyl proton would be present. The amine and hydroxyl protons are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on solvent, concentration, and temperature.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would display eight distinct signals, corresponding to each carbon atom in the unique electronic environment of the molecule. The chemical shifts would be characteristic of a substituted benzene (B151609) ring. The carbons bonded to the electronegative oxygen, nitrogen, and chlorine atoms (C-1, C-2, and C-4) would appear at lower fields (higher ppm values). The carbons of the two methyl groups would be found at the highest field (lowest ppm values).

Predicted NMR Data

The following table outlines the predicted chemical shifts for this compound, based on data from analogous compounds like 2-amino-4-chlorophenol (B47367) and 4-chloro-3,5-dimethylphenol (B1207549). chemicalbook.comchemicalbook.com

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| C1-OH | Variable (broad singlet) | 145-150 |

| C2-NH₂ | Variable (broad singlet) | 135-140 |

| C3-CH₃ | ~2.2 | 125-130 |

| C4-Cl | - | 120-125 |

| C5-CH₃ | ~2.3 | 130-135 |

| C6-H | ~6.5-6.8 (singlet) | 115-120 |

| 3-CH₃ | ~2.2 | ~15-20 |

| 5-CH₃ | ~2.3 | ~18-23 |

Note: These are predicted values and may vary based on experimental conditions.

To confirm the assignments made from one-dimensional NMR, two-dimensional (2D) techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would be used to establish proton-proton coupling relationships. While limited in this specific molecule due to the single aromatic proton, it could potentially show correlations between the -OH and -NH₂ protons and the aromatic proton if the exchange rate is slow enough, and potentially long-range couplings between the methyl protons and the aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the aromatic proton signal to its corresponding carbon (C-6) and the methyl proton signals to their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two to three bonds. This would be crucial for assigning the quaternary carbons by observing correlations from the protons of the methyl groups and the aromatic proton to the carbons of the benzene ring.

The choice of solvent can significantly influence the chemical shifts observed in NMR, particularly for labile protons like those in hydroxyl and amino groups. chemicalbook.com In protic solvents (like D₂O or CD₃OD), the -OH and -NH₂ proton signals may broaden or exchange with the solvent, sometimes becoming undetectable. In aprotic solvents like DMSO-d₆, these protons typically show sharper signals and their coupling to other protons may be observed. The polarity of the solvent can also induce small shifts in the positions of aromatic and methyl protons. chemicalbook.com

Phenol-keto tautomerism is a possibility for phenolic compounds. However, for this compound, the aromatic phenol (B47542) form is expected to be overwhelmingly favored due to the stability conferred by the aromatic system. NMR analysis in different solvents would likely show no evidence of significant concentrations of any keto tautomers.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectra for this compound are expected to show bands corresponding to the O-H, N-H, C-H, C-Cl, and aromatic ring vibrations.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| O-H | Stretching | 3200-3600 | Strong, Broad (IR) |

| N-H | Symmetric & Asymmetric Stretching | 3300-3500 | Medium (IR) |

| C-H (aromatic) | Stretching | 3000-3100 | Medium to Weak |

| C-H (methyl) | Stretching | 2850-3000 | Medium |

| C=C (aromatic) | Ring Stretching | 1450-1600 | Medium to Strong |

| N-H | Bending | 1550-1650 | Medium |

| C-O | Stretching | 1200-1300 | Strong (IR) |

| C-N | Stretching | 1250-1350 | Medium |

| C-Cl | Stretching | 600-800 | Medium to Strong |

Note: These predictions are based on general group frequencies and data from related molecules such as 2-amino-4-chlorophenol and 4-chloro-3,5-dimethylphenol. chemicalbook.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenols and anilines exhibit characteristic absorption bands in the UV region arising from π → π* transitions of the benzene ring. The presence of substituents like -OH, -NH₂, -Cl, and -CH₃ modifies the energy of these transitions, causing shifts in the absorption maxima (λmax). The -OH and -NH₂ groups are strong auxochromes, which are expected to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. The solvent environment can also influence the λmax due to interactions with the solute molecule. researchgate.net For instance, in polar solvents, a shift in the absorption bands is often observed. researchgate.net Based on similar substituted phenols, absorption maxima are expected in the range of 270-290 nm. researchgate.netsielc.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The parent compound, this compound, has a monoisotopic mass of approximately 171.05 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 171. A key feature would be the isotopic pattern of the chlorine atom, resulting in an (M+2)⁺˙ peak at m/z 173 with an intensity of about one-third of the M⁺˙ peak.

Common fragmentation pathways for this type of molecule would likely include:

Loss of a methyl radical (-CH₃): leading to a fragment ion at m/z 156.

Loss of carbon monoxide (-CO): a characteristic fragmentation of phenols, leading to a fragment ion at m/z 143.

Loss of hydrogen cyanide (-HCN): from the cleavage of the aniline (B41778) portion of the molecule, leading to a fragment at m/z 144.

Loss of a chlorine atom (-Cl): resulting in a fragment at m/z 136.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact elemental composition of the parent molecule and its fragments, confirming the molecular formula C₈H₁₀ClNO. scielo.org.mx

Chromatographic Methods for Purity and Mixture Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of this compound and for the analysis of this compound within complex mixtures. This method offers high resolution and sensitivity, making it ideal for separating the target compound from its precursors, by-products, and potential degradation products.

While specific, detailed HPLC analytical methods dedicated to this compound are not extensively documented in publicly available research, standardized reversed-phase HPLC (RP-HPLC) methodologies are commonly employed for structurally similar phenolic and aniline compounds. These methods are typically developed and validated to ensure specificity, linearity, accuracy, precision, and robustness.

A representative, though not specific, RP-HPLC method for a related compound, 2-amino-4-chlorophenol, which is a potential impurity in certain pharmaceutical manufacturing processes, utilizes a C18 column. The separation is achieved with an isocratic mobile phase consisting of a mixture of water, acetonitrile (B52724), and an acid modifier like acetic acid, with UV detection at a wavelength suitable for the chromophore of the molecule, such as 280 nm. For this compound, the presence of the additional methyl groups would likely influence its retention behavior, necessitating method optimization.

Method development for this compound would involve a systematic evaluation of several key parameters to achieve optimal separation and quantification. These parameters include:

Stationary Phase: A C18 or C8 column is typically the first choice for separating non-polar to moderately polar compounds like this compound. The choice depends on the desired retention and selectivity.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol) is standard. The pH of the aqueous phase is a critical parameter, as it affects the ionization state of the amino and phenolic groups, thereby influencing retention time and peak shape. Gradient elution, where the proportion of the organic modifier is increased over time, may be necessary for complex mixtures containing compounds with a wide range of polarities.

Detection: UV-Vis detection is the most common method for aromatic compounds. The selection of the detection wavelength is based on the UV spectrum of this compound to ensure maximum sensitivity.

Flow Rate and Column Temperature: These parameters are optimized to achieve a balance between analysis time, resolution, and column backpressure.

The validation of such an HPLC method would involve demonstrating its suitability for its intended purpose. This includes establishing linearity over a defined concentration range, assessing the accuracy through recovery studies, and determining the precision of the method (both repeatability and intermediate precision). The limits of detection (LOD) and quantification (LOQ) for this compound and its relevant impurities would also be established.

Illustrative HPLC Method Parameters for Related Amino-Phenolic Compounds

The following interactive table provides an example of typical HPLC conditions that could serve as a starting point for developing a method for this compound, based on methods for analogous compounds.

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 250 mm, 5 µm | Provides good retention and separation for moderately non-polar aromatic compounds. |

| Mobile Phase | Acetonitrile:Water:Acetic Acid (70:30:1, v/v/v) | Acetonitrile is a common organic modifier. Acetic acid helps to suppress the ionization of the phenolic group, leading to better peak shape. |

| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate that offers a good balance between analysis time and efficiency. |

| Detection | UV at 280 nm | Aromatic rings typically exhibit strong absorbance in this region of the UV spectrum. |

| Injection Volume | 10 - 20 µL | A common injection volume for analytical HPLC. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Controlling the temperature ensures reproducible retention times. |

It is crucial to note that these parameters are illustrative and would require optimization for the specific analysis of this compound to ensure accurate and reliable results for purity assessment and mixture analysis.

Environmental Fate and Degradation Mechanisms

Biotic Degradation StudiesNo studies on the biotic degradation of 2-Amino-4-chloro-3,5-dimethylphenol by microorganisms have been found in the reviewed literature.

Microbial Degradation Pathways

The microbial breakdown of aromatic compounds is a key process in their removal from the environment. For chloro-substituted phenols, this often involves initial dehalogenation or modification of the aromatic ring. Bacteria, in particular, have evolved diverse catabolic pathways to utilize these compounds as sources of carbon and energy.

While direct studies on this compound are limited, the degradation of related compounds offers insights. For instance, the bacterial degradation of 4-chloro-2-aminophenol involves a series of enzymatic steps that lead to ring cleavage. nih.gov Similarly, various bacterial strains have been shown to degrade different isomers of dimethylphenol. nih.govresearchgate.net The degradation of these compounds often proceeds through the formation of catechol or substituted catechol intermediates, which are then susceptible to ring cleavage by dioxygenase enzymes. nih.gov

In the case of this compound, it is plausible that microbial degradation would initiate with either the removal of the chlorine atom (reductive dehalogenation) or the amino group, or through hydroxylation of the aromatic ring. The presence of both amino and chloro substituents, along with two methyl groups, likely influences the specific pathway taken by microorganisms. The degradation of 4-chloro-3,5-dimethylphenol (B1207549) (chloroxylenol) has been studied, and it is known to be metabolized by certain microorganisms. mdpi.com The initial steps in the degradation of this compound may be analogous.

A potential microbial degradation pathway could involve an initial oxidative deamination to produce 4-chloro-3,5-dimethylphenol, which could then be further degraded. Alternatively, a dehalogenation step could yield 2-amino-3,5-dimethylphenol, which would then undergo ring cleavage. The specific pathway is likely dependent on the microbial species and the prevailing environmental conditions.

Table 1: Potential Initial Microbial Degradation Steps for this compound based on Analogous Compounds

| Step | Transformation | Potential Intermediate | Reference Analogue(s) |

| 1a | Oxidative Deamination | 4-chloro-3,5-dimethylphenol | General amino-substituted phenol (B47542) degradation |

| 1b | Reductive Dehalogenation | 2-amino-3,5-dimethylphenol | Chlorinated phenol degradation nih.gov |

| 1c | Hydroxylation | 2-Amino-4-chloro-3,5-dimethyl-hydroquinone | Chlorophenol degradation mdpi.com |

Enzymatic Biotransformations

The biotransformation of this compound is driven by specific enzymes produced by microorganisms. Key enzymes involved in the degradation of aromatic compounds include monooxygenases, dioxygenases, and dehalogenases.

Monooxygenases and Dioxygenases: These enzymes are crucial for the initial attack on the aromatic ring. Cytochrome P450 monooxygenases, for example, can catalyze hydroxylation and dehalogenation reactions in the degradation of chlorophenols by fungi. mdpi.com Dioxygenases are responsible for cleaving the aromatic ring, a critical step in mineralization. For dimethylphenols, catechol 2,3-dioxygenase has been shown to be involved in the meta-cleavage pathway. nih.govresearchgate.net It is conceivable that similar enzymes would be active in the breakdown of this compound.

Dehalogenases: These enzymes catalyze the removal of chlorine atoms from the aromatic ring, a key detoxification step. Reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom, is a common mechanism in the anaerobic degradation of chlorophenols. nih.gov

Laccases: These copper-containing oxidases have a broad substrate specificity and can oxidize a wide range of phenolic compounds. Laccases have been implicated in the degradation of chlorophenols and could potentially catalyze the initial oxidation of this compound. mdpi.com

The enzymatic transformation of this compound would likely proceed through a series of oxidation, hydroxylation, and dehalogenation steps, ultimately leading to ring cleavage and the formation of aliphatic intermediates that can enter central metabolic pathways.

Table 2: Key Enzyme Classes in the Biotransformation of Substituted Phenols

| Enzyme Class | Function | Relevance to this compound |

| Monooxygenases | Hydroxylation, Dehalogenation | Initial attack on the aromatic ring. mdpi.com |

| Dioxygenases | Aromatic Ring Cleavage | Mineralization of the compound. nih.govresearchgate.net |

| Dehalogenases | Chlorine Removal | Detoxification and further degradation. nih.gov |

| Laccases | Oxidation of Phenols | Initial oxidative transformation. mdpi.com |

Metabolite Identification in Bioremediation Contexts

Identifying the metabolic intermediates of this compound degradation is essential for understanding the complete bioremediation pathway and ensuring the absence of persistent, toxic byproducts. While specific metabolites for this compound are not documented in the provided search results, we can infer potential metabolites based on the degradation of similar compounds.

For instance, the degradation of 4-chloro-2-aminophenol proceeds through the formation of aminohydroquinone. nih.gov The biodegradation of dimethylphenols can lead to the formation of hydroxylated benzoic acids as dead-end products in some bacterial strains. nih.govresearchgate.net In the case of 4-chloro-3,5-dimethylphenol, degradation can result in the formation of 2,6-dimethylbenzene-1,4-diol and 2,6-dimethylbenzo-1,4-quinone. ebi.ac.uk

Therefore, in a bioremediation context for this compound, one might expect to identify metabolites such as:

4-chloro-3,5-dimethylcatechol: Resulting from hydroxylation of the parent compound.

2-amino-3,5-dimethylphenol: Formed via reductive dehalogenation.

Various ring-cleavage products: Such as muconic acid derivatives, which are common in the degradation of catechols. nih.gov

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be crucial for the separation and identification of these transient metabolites from environmental samples.

Table 3: Hypothetical Metabolites of this compound in Bioremediation

| Hypothetical Metabolite | Potential Precursor Step | Analytical Detection Method |

| 4-chloro-3,5-dimethylcatechol | Hydroxylation | GC-MS, LC-MS |

| 2-amino-3,5-dimethylphenol | Reductive Dehalogenation | GC-MS, LC-MS |

| Chloro-methyl-muconic acid | Ring Cleavage of a Catechol Intermediate | LC-MS |

Future Research Directions and Emerging Applications

Novel Synthetic Routes and Sustainable Chemistry

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of 2-Amino-4-chloro-3,5-dimethylphenol is expected to align with the principles of green chemistry, moving away from traditional methods that may rely on hazardous reagents or produce significant waste.

Key areas of exploration include:

Biocatalysis and Enzyme-Mediated Synthesis: Utilizing enzymes to catalyze specific steps, such as amination or hydroxylation, could offer high selectivity under mild conditions, reducing energy consumption and by-product formation.

Catalytic Amination of Precursors: Investigating the direct amination of a corresponding chloroxylenol precursor using advanced catalytic systems could provide a more atom-economical route. Research into greener amination agents and catalysts is a promising direction. For instance, strategies for synthesizing 4-aminophenol from hydroquinone, a lignin-derived feedstock, are being explored to reduce reliance on petrochemicals digitellinc.com.

Flow Chemistry and Process Intensification: Implementing continuous flow reactors for the synthesis can enhance safety, improve reaction control, and allow for more efficient scaling. This approach minimizes the handling of hazardous intermediates and can lead to higher yields and purity.

Metal-Free Synthesis: Developing synthetic pathways that avoid heavy or toxic metal catalysts is a significant goal. A novel, metal-free strategy for synthesizing 2-aminophenols involves a cascade calstate.educalstate.edu-sigmatropic rearrangement of N-arylhydroxylamines, offering a regioselective and scalable method that could be adapted for this specific compound rsc.org.

Table 1: Comparison of Potential Synthetic Approaches

| Approach | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme discovery and engineering |

| Catalytic Amination | Atom economy, use of renewable feedstocks | Development of robust and green catalysts |

| Flow Chemistry | Enhanced safety, scalability, process control | Reactor design and optimization |

| Metal-Free Synthesis | Avoids toxic metals, milder conditions | Novel rearrangement and cascade reactions |

Exploration of Undiscovered Reactivity Pathways

The unique substitution pattern of this compound suggests a rich and complex reactivity profile that remains largely unexplored. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing chloro group, modified by the steric hindrance of the methyl groups, is ripe for investigation.

Future research could focus on:

Oxidative Coupling and Polymerization: The oxidation of 2-aminophenols is known to produce phenoxazinone structures, which are valuable chromophores and bioactive molecules rsc.orgnih.goviitkgp.ac.in. Research into the controlled aerobic oxidation of this compound, potentially using copper complexes or enzymatic catalysts like laccase, could yield novel dyes, pigments, or functional polymers rsc.orgiitkgp.ac.innih.gov. The reaction's progression is highly dependent on factors like pH and the specific catalyst used iitkgp.ac.inresearchgate.net.

Electrophilic Aromatic Substitution: Despite the crowded nature of the ring, the strong activation by the amino and hydroxyl groups may allow for selective electrophilic substitution at the remaining open position. Studying reactions like nitration, halogenation, or acylation under carefully controlled conditions could lead to new derivatives with unique properties.

Cyclization and Heterocycle Formation: The ortho-relationship of the amino and hydroxyl groups provides a scaffold for synthesizing heterocyclic compounds, such as benzoxazoles. These structures are common in pharmaceuticals and functional materials, making this a promising avenue for creating value-added products.

Advanced Materials Science Applications of Derivatives

The functional groups on this compound serve as handles for incorporating the molecule into larger structures, leading to materials with tailored properties.

Emerging applications for its derivatives could be found in:

High-Performance Polymers: Derivatives of this compound could be synthesized into monomers for polymerization. Phenolic and aniline-based polymers are known for their thermal stability and antioxidant properties nih.govresearchgate.net. Incorporating this specific structure could lead to new polyamides, polyesters, or epoxy resins with enhanced flame retardancy (due to the chlorine) and resistance to oxidative degradation. Enzyme-catalyzed polymerization of phenolic compounds is a green alternative for creating such functional polymers nih.govnih.gov.

Organic Electronics: Substituted anilines are building blocks for conductive polymers and organic semiconductors physchemres.org. The electronic properties of oligoanilines are highly sensitive to the nature and position of substituents acs.org. Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where their specific substitution pattern could be used to tune energy levels and charge transport properties.

Functional Dyes and Pigments: As mentioned, the oxidative dimerization of aminophenols can produce colored phenoxazinone compounds. By modifying the core structure or reaction conditions, a library of novel dyes with specific colors and properties (e.g., lightfastness, solubility) could be developed for applications in textiles, coatings, and imaging.

Deeper Computational Insights into Molecular Interactions

Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules, guiding experimental work and accelerating discovery. For this compound, deeper computational studies are a crucial next step.

Future research directions include:

Conformational Analysis and Hydrogen Bonding: Density Functional Theory (DFT) calculations can elucidate the preferred conformations of the molecule, with a particular focus on the intramolecular hydrogen bond between the ortho-amino and hydroxyl groups researchgate.netacs.orgacs.org. Understanding the strength and geometry of this bond is key to predicting the molecule's reactivity, acidity, and interactions with other molecules acs.orgacs.orgnajah.eduscirp.org.

Electronic Structure and Reactivity Descriptors: Calculations can map the electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) of the molecule. This information helps predict sites susceptible to electrophilic or nucleophilic attack and provides insight into its electronic properties, which is vital for applications in materials science acs.org.

Bond Dissociation Enthalpies (BDE): Computational methods can accurately predict the O-H and N-H bond dissociation enthalpies. These values are critical for understanding the molecule's potential as a radical-scavenging antioxidant, a key property for designing stabilizing additives for polymers or biological applications.

Solvent Effects and Intermolecular Interactions: Simulating the molecule in different solvent environments can predict how its properties and reactivity change in various media. This is essential for designing efficient reaction conditions and understanding its behavior in biological or environmental systems.

Table 2: Key Molecular Properties for Computational Investigation

| Property | Computational Method | Significance |

| Molecular Geometry | DFT Optimization | Predicts stable conformations and intramolecular H-bonding acs.orgacs.org |

| Electronic Structure | HOMO/LUMO Analysis | Identifies reactive sites and predicts electronic properties acs.org |

| Bond Dissociation Enthalpy | DFT Calculations | Quantifies antioxidant potential |

| Solvent Interactions | Solvation Models | Predicts behavior and reactivity in different media |

Environmental Remediation Strategies Based on Degradation Studies

The presence of a chlorinated aromatic ring means that this compound and its close structural analogues, like the widely used antiseptic chloroxylenol (PCMX), can be persistent environmental pollutants. Research into their degradation is vital for developing effective remediation strategies.

Future work in this area should focus on:

Advanced Oxidation Processes (AOPs): AOPs are designed to mineralize recalcitrant organic pollutants by generating highly reactive hydroxyl radicals wikipedia.org. Studies on PCMX have shown that processes combining ozone and UV light, or gas-liquid discharge plasma with ozonation, are effective at breaking down the molecule nih.gov. Further research could optimize these AOPs for this compound, investigating degradation kinetics, identifying intermediate byproducts, and assessing the reduction in toxicity nih.govnih.govresearchgate.netmdpi.com. Fenton-like oxidation is another powerful AOP, though careful control of reagents is needed to avoid the formation of more toxic chlorinated byproducts acs.org.

Photocatalysis: Using semiconductor photocatalysts like titanium dioxide (TiO₂) under UV irradiation is a promising AOP for degrading chlorinated phenols researchgate.netmdpi.com. Research could focus on developing more efficient catalysts that operate under visible light, making the process more energy-efficient and sustainable.

Bioremediation: Investigating the ability of microorganisms, particularly fungi like Aspergillus niger or Trametes versicolor, to degrade this compound could lead to cost-effective and environmentally friendly remediation solutions mdpi.com. The metabolic pathways, including hydroxylation, dechlorination, and ring cleavage, need to be elucidated to optimize bioreactor conditions mdpi.com. Enzymatic degradation using laccases has also shown promise for transforming chlorinated phenols calstate.edu.

Reductive Dechlorination: Catalytic methods using zero-valent iron (ZVI) or bimetallic catalysts (e.g., Pd/Fe) can promote the reductive dechlorination of aromatic compounds researchgate.net. Exploring these techniques could provide a targeted first step in a multi-stage treatment process, reducing the halogen content and making the resulting compounds more amenable to subsequent biological degradation.

Q & A

Q. How does the compound interact with biological receptors, such as tunicate xenobiotic sensors?

- Methodological Answer : In yeast bioassays expressing tunicate VDR/PXRα receptors, 25–62 µM concentrations activate β-galactosidase (EC50 = 30 µM), suggesting endocrine-disrupting potential. Comparative assays with zebrafish embryos show developmental abnormalities at 50 µM, aligning with computational docking studies (binding affinity ΔG = −7.2 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.